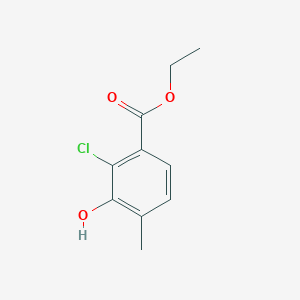
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzoic acid, featuring a chloro group, a hydroxy group, and a methyl group on the benzene ring, along with an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-hydroxy-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the chlorination of ethyl 3-hydroxy-4-methylbenzoate using thionyl chloride or phosphorus pentachloride. This reaction introduces the chloro group at the 2-position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate can be used under mild conditions to replace the chloro group.
Oxidation: Strong oxidizing agents such as potassium permanganate in acidic or basic medium are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reducing the ester group.
Major Products Formed
Substitution: Products include ethyl 2-azido-3-hydroxy-4-methylbenzoate or ethyl 2-thio-3-hydroxy-4-methylbenzoate.
Oxidation: The major product is ethyl 2-chloro-3-oxo-4-methylbenzoate.
Reduction: The major product is 2-chloro-3-hydroxy-4-methylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies investigating its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism of action of ethyl 2-chloro-3-hydroxy-4-methylbenzoate depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The chloro and hydroxy groups on the benzene ring can interact with target molecules, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate can be compared with similar compounds such as:
Ethyl 2-chloro-4-methylbenzoate: Lacks the hydroxy group, which may affect its reactivity and applications.
Ethyl 3-hydroxy-4-methylbenzoate: Lacks the chloro group, which may influence its chemical behavior and biological activity.
Ethyl 2-chloro-3-methoxy-4-methylbenzoate: The methoxy group can alter the compound’s electronic properties and reactivity.
The presence of both chloro and hydroxy groups in this compound makes it unique, providing a balance of reactivity and stability that can be advantageous in various applications.
Eigenschaften
Molekularformel |
C10H11ClO3 |
|---|---|
Molekulargewicht |
214.64 g/mol |
IUPAC-Name |
ethyl 2-chloro-3-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-10(13)7-5-4-6(2)9(12)8(7)11/h4-5,12H,3H2,1-2H3 |
InChI-Schlüssel |
BZCXAPVQZCKPJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



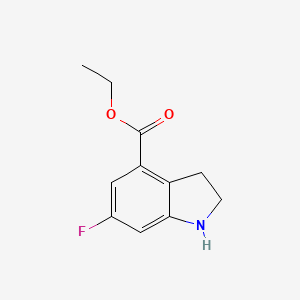
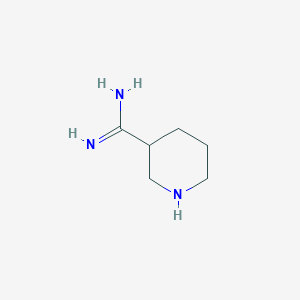
![2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid](/img/structure/B15328422.png)
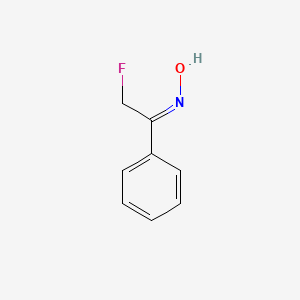
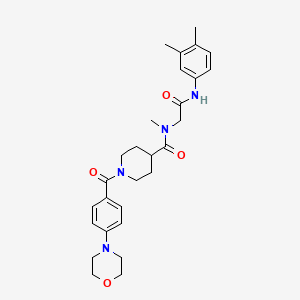

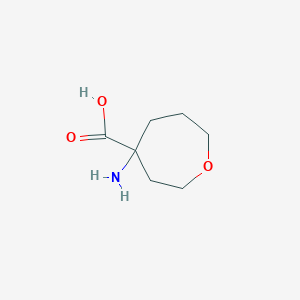
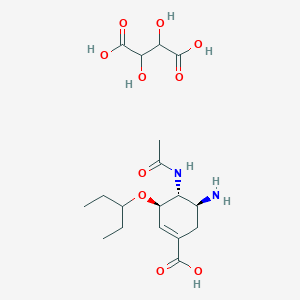

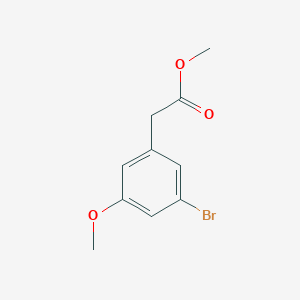

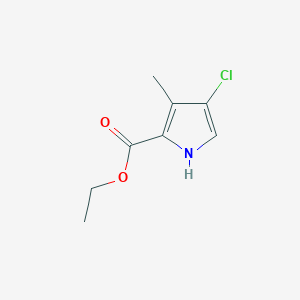
![Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate](/img/structure/B15328509.png)
